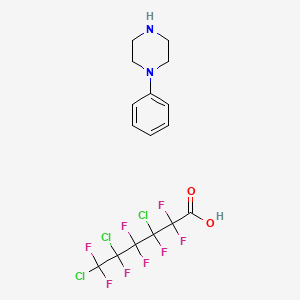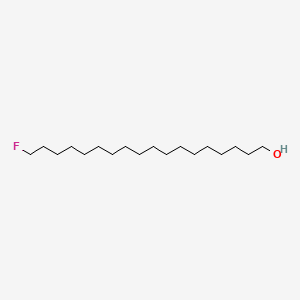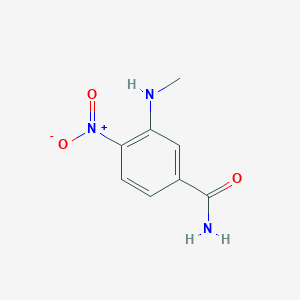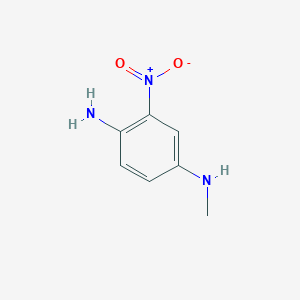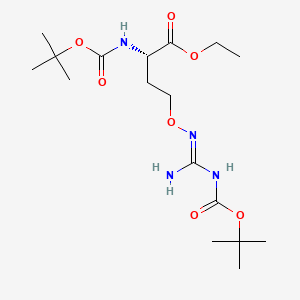
ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amine is then coupled with other reactants to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the Boc protection process . These methods allow for the large-scale production of Boc-protected compounds with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated . This deprotection step is crucial in peptide synthesis, allowing for the selective removal of the protecting group without affecting other functional groups.
Comparación Con Compuestos Similares
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate can be compared to other Boc-protected compounds such as ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate . While both compounds feature a Boc-protected amino group, their structures and applications differ. The unique structure of this compound makes it particularly useful in the synthesis of specific peptides and biologically active molecules.
Propiedades
Fórmula molecular |
C17H32N4O7 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1 |
Clave InChI |
PZMJOLYZNPGTKT-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCO/N=C(\N)/NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


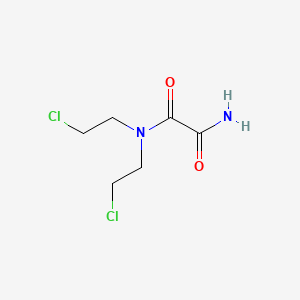




![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

